N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-10-2-5-15-18-7-12(17(22)20(15)8-10)16(21)19-11-3-4-13-14(6-11)24-9-23-13/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEZIJLDSPZEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular metabolism, particularly in glucose-starved conditions.
Mechanism of Action
The compound exerts its effects primarily by inhibiting mitochondrial membrane potential in tumor cells. This inhibition disrupts the energy production in these cells, leading to cell death. The molecular targets include pathways involved in cellular metabolism, such as the mechanistic target of rapamycin (mTOR) and adenosine monophosphate (AMP)-activated protein kinase (AMPK) .
Comparison with Similar Compounds
(a) N-(3-Chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (BK11988)
- Key Differences : The benzodioxol group in the target compound is replaced by a 3-chlorophenyl ring.
- Molecular weight: 313.74 g/mol (vs. ~328 g/mol for the target compound, estimated based on structural similarity). Reduced metabolic stability due to the absence of the benzodioxol’s protective ketal structure .
(b) 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences : A 4-methylpiperazine substituent at position 7 instead of a methyl group.
- Implications :
Analogues with Modified Heterocyclic Cores
(a) N-(Benzodioxol-5-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (G352-0013)
- Key Differences : Pyrazolo[1,5-a]pyrimidine core replaces pyrido[1,2-a]pyrimidine.
- Molecular weight: 324.34 g/mol, slightly lower than the target compound, suggesting differences in pharmacokinetics .
(b) Dipyrimido[1,2-a:4',5'-d]pyrimidin Derivatives (e.g., Compound 3b)
- Key Differences: Fused dipyrimidine systems with additional rings (e.g., pyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin).
- Implications :
Physicochemical and Pharmacological Comparison
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H19N3O4S
- Molecular Weight : 437.47 g/mol
- CAS Number : 1047753-79-6
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Its structure suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines, including this compound, have shown anticancer properties . A study highlighted the ability of related compounds to inhibit key cancer-related pathways:
| Compound | Target | Activity |
|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo | c-Src kinase | Inhibitory at low nanomolar concentrations |
| AZD0530 (similar structure) | c-Src and Abl kinases | Significant tumor growth inhibition in vivo |
These findings suggest that N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo may similarly impact these pathways, warranting further investigation into its anticancer efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Pyrazole derivatives are known for their antibacterial and antifungal activities. In vitro studies have demonstrated that similar compounds exhibit significant inhibition against various microbial strains:
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These results indicate that N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo may possess similar antimicrobial effects.
The precise mechanism through which N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo exerts its biological effects is still under investigation. However, several hypotheses based on structural similarities to known compounds suggest:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression.
- DNA Interaction : Potential intercalation into DNA or inhibition of topoisomerases could lead to cytotoxic effects in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : The compound might influence oxidative stress pathways, contributing to its anticancer and antimicrobial properties.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives related to N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo:
-
Study on Antitumor Activity :
- Researchers synthesized a series of pyrido[1,2-a]pyrimidine derivatives.
- Results indicated that several compounds exhibited enhanced cytotoxicity against various cancer cell lines (MCF-7 and MDA-MB-231) when combined with standard chemotherapy agents like doxorubicin.
-
Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial activity of newly synthesized pyrazole derivatives.
- The findings suggested that compounds with similar benzodioxole structures demonstrated significant antibacterial activity against resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
